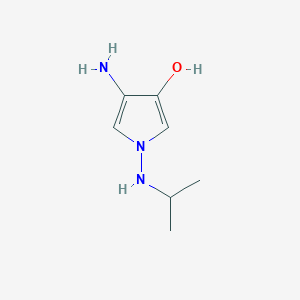
4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol is a compound belonging to the class of organic compounds known as aminopyrroles. These compounds are characterized by the presence of an amino group attached to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol can be achieved through several methods. One common approach involves the reaction of a pyrrole derivative with an isopropylamine source under controlled conditions. The reaction typically requires a catalyst and may involve steps such as alkylation, reduction, and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substituting Agents: Halogenated compounds, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their role as protein kinase B inhibitors.
4-Amino-1,8-naphthalimide derivatives: Used as fluorescent probes and in OLED applications.
Uniqueness
4-Amino-1-(isopropylamino)-1H-pyrrol-3-ol is unique due to its specific structural features and the presence of both amino and isopropylamino groups on the pyrrole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-amino-1-(propan-2-ylamino)pyrrol-3-ol |
InChI |
InChI=1S/C7H13N3O/c1-5(2)9-10-3-6(8)7(11)4-10/h3-5,9,11H,8H2,1-2H3 |
InChI Key |
KBJFPDGNCLZBOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NN1C=C(C(=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















